Cobaltdiirontetraoxid

Übersicht

Beschreibung

Cobalt diiron tetraoxide (CFT) is a unique chemical compound with a variety of applications in scientific research. CFT is composed of cobalt, iron, and oxygen and has a unique structure that makes it useful for a variety of scientific applications. CFT has been studied extensively in recent years due to its potential applications in various areas, such as in materials science, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Nanomagnetisches Material

Cobaltdiirontetraoxid ist ein wichtiges nanomagnetisches Material . Diese Eigenschaft macht es in verschiedenen Bereichen nützlich, wie z. B. Datenspeicherung, Magnetresonanztomographie (MRT) und magnetische Flüssigkeitshyperthermie, wo es verwendet werden kann, um Wärme unter einem Magnetfeld zur Krebsbehandlung zu erzeugen.

Molekulare Bildgebung

Die magnetischen Eigenschaften von this compound machen es auch für die molekulare Bildgebung geeignet . Es kann als Kontrastmittel in der MRT verwendet werden, um die Sichtbarkeit innerer Körperstrukturen zu verbessern und detaillierte Bilder für die Diagnose zu liefern.

Arzneimittelverabreichung

This compound-Nanopartikel können in Arzneimittelverabreichungssystemen verwendet werden . Die magnetischen Eigenschaften ermöglichen es, die Nanopartikel mit einem externen Magnetfeld an bestimmte Stellen im Körper zu lenken, wodurch die Effizienz und Wirksamkeit der Arzneimittelverabreichung verbessert wird.

Sauerstoffevolution (OER) Katalysator

Es wurde festgestellt, dass this compound die Aktivität der Sauerstoffentwicklungsreaktion (OER) von Hydroxidmaterialien verbessert . Dies macht es zu einem vielversprechenden Katalysator für die elektrochemische Wasserspaltung, ein Verfahren, das Wasserstoffgas aus Wasser erzeugt.

Umweltkatalyse

This compound kann auch in der Umweltkatalyse eingesetzt werden . Zum Beispiel kann es bei der Abbau von organischen Schadstoffen in Abwasserbehandlungsprozessen verwendet werden.

Wirkmechanismus

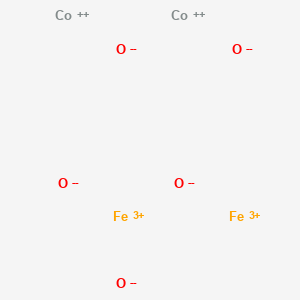

Cobalt diiron tetraoxide, also known as cobalt(2+);iron(3+);oxygen(2-), is a compound with the molecular formula CoFe2O4 . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

Cobalt diiron tetraoxide may affect several biochemical pathways. For instance, cobalt can mimic hypoxia by depleting cellular sterols and unsaturated fatty acids, which involves cobalt-mediated inhibition of biosynthetic steps involving diiron-oxo enzymes . .

Pharmacokinetics

As a nanopowder, its bioavailability may be influenced by factors such as particle size and surface properties

Result of Action

It’s known that cobalt compounds can have various effects, such as inducing hypoxia-like states

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tuning the shape of Cobalt diiron tetraoxide nanoparticles has been shown to significantly alter the redox feature and the catalytic property . This suggests that Cobalt diiron tetraoxide may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

It has been observed that cobalt and nickel exposure at levels as low as 0.5 and 1 mM, respectively, visibly inhibits growth in Escherichia coli . Given the similarities between Cobalt diiron tetraoxide and these compounds, it is possible that Cobalt diiron tetraoxide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the shape of Cobalt diiron tetraoxide nanoparticles can significantly alter their redox feature and catalytic property . This suggests that Cobalt diiron tetraoxide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that cobalt-rich wüstite nanoparticles undergo a phase-transformation into the spinels Co x Fe 3−x O 4 ( x ≥ 2) under certain conditions . This suggests that Cobalt diiron tetraoxide may have similar stability and degradation properties, and may exhibit long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It has been observed that cobalt and nickel exposure can lead to observable adverse effects in animal models . Given the similarities between Cobalt diiron tetraoxide and these compounds, it is possible that Cobalt diiron tetraoxide may have similar dosage-dependent effects in animal models.

Metabolic Pathways

Given its potential redox and catalytic properties , it is possible that Cobalt diiron tetraoxide may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its nanoscale size , it is possible that Cobalt diiron tetraoxide may interact with various transporters or binding proteins, potentially affecting its localization or accumulation within cells and tissues.

Subcellular Localization

Given its nanoscale size , it is possible that Cobalt diiron tetraoxide may be directed to specific compartments or organelles within the cell, potentially affecting its activity or function.

Eigenschaften

IUPAC Name |

cobalt(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.2Fe.5O/q2*+2;2*+3;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGOCNMGDFPQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2Fe2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12052-28-7 | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012052287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diiron tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of cobalt diiron tetraoxide in the METE-FG cylindrical shells?

A1: In the study by [], cobalt diiron tetraoxide (CoFe2O4) is used as a constituent material alongside barium titanate (BaTiO3) in the fabrication of METE-FG cylindrical shells. The combination of these materials with their respective magneto-electro-thermal properties is leveraged to create a functionally graded structure. This means the shell's properties, influenced by the varying composition of CoFe2O4 and BaTiO3 across its thickness, can be tailored for specific applications requiring responses to magnetic, electric, and thermal stimuli.

Q2: How does the choice of cobalt diiron tetraoxide impact the material compatibility and stability of these shells?

A2: The research primarily focuses on the mechanical and vibrational characteristics of the METE-FG shells under various conditions []. While it doesn't delve deep into the chemical compatibility and stability of cobalt diiron tetraoxide with barium titanate, it implies that the chosen combination is viable for the fabrication process and the intended application. Further research focusing on long-term stability and potential interfacial interactions between these materials would be valuable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)